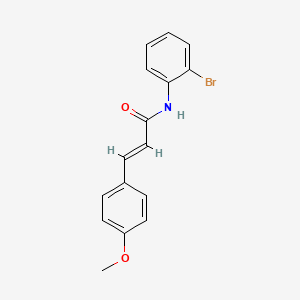![molecular formula C21H16N2O3 B5795573 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide, also known as BMB, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been found to possess various biological activities that make it a promising candidate for the treatment of several diseases.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are implicated in the development of various diseases.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to possess various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). It has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield and purity. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to exhibit significant biological activities at low concentrations, which makes it a cost-effective compound for research. However, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to work with in aqueous solutions. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide also has poor stability in acidic and basic conditions, which limits its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide. One area of research is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide derivatives with improved solubility and stability. Another area of research is the investigation of the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to elucidate the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to possess various biological activities that make it a promising candidate for the treatment of several diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities, and has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide can be synthesized using a simple and efficient method that involves the condensation of 2-methoxybenzoic acid with 2-aminobenzamide and 2-amino-5-nitrobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide as a white solid with a high yield and purity.
Applications De Recherche Scientifique
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-18-8-4-2-6-16(18)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-5-9-19(17)26-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBANVDKNMTWWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


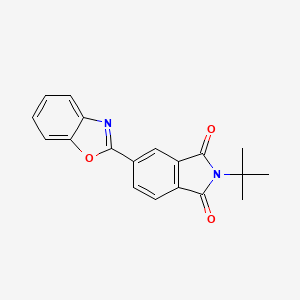

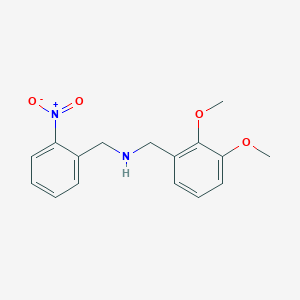
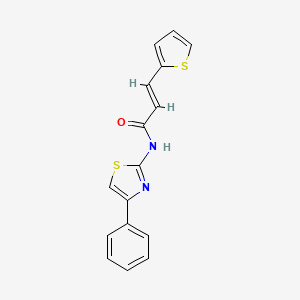
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
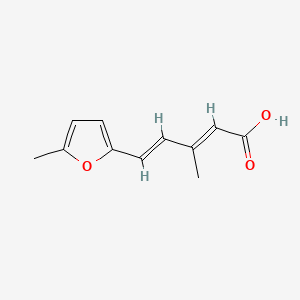
![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
